molecular formula C18H19FN2O3S B6573734 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide CAS No. 946345-27-3

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide

カタログ番号 B6573734
CAS番号: 946345-27-3
分子量: 362.4 g/mol
InChIキー: OLFRIVBBJBVDRU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide, also known as N-ES-TQF, is a novel small molecule that has been studied for its potential therapeutic applications. N-ES-TQF has demonstrated a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor activities. The compound has also been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, N-ES-TQF has shown promise as a potential drug for the treatment of cancer, metabolic diseases, and neurological disorders.

科学的研究の応用

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide has been studied for its potential therapeutic applications in a variety of diseases and conditions. In pre-clinical studies, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide has shown promise as an anti-inflammatory agent, an anti-oxidant, and an anti-tumor agent. In addition, the compound has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Furthermore, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide has been found to be an effective inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.

作用機序

The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide is not fully understood. However, it is believed that the compound exerts its therapeutic effects by targeting multiple pathways. For example, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. In addition, the compound has been found to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression. Finally, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide has been found to inhibit the activity of the enzyme acetyl-CoA carboxylase, which is involved in the regulation of fatty acid synthesis.
Biochemical and Physiological Effects
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide has been found to have a variety of biochemical and physiological effects. In pre-clinical studies, the compound has been found to possess anti-inflammatory, anti-oxidant, and anti-tumor activities. In addition, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. Furthermore, the compound has been found to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression. Finally, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide has been found to inhibit the activity of the enzyme acetyl-CoA carboxylase, which is involved in the regulation of fatty acid synthesis.

実験室実験の利点と制限

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide has demonstrated a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor activities. The compound has also been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide has shown promise as a potential drug for the treatment of cancer, metabolic diseases, and neurological disorders.
The advantages of using N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide in laboratory experiments include its low cost, its availability in a variety of forms, and its ability to be synthesized in a relatively simple process. Furthermore, the compound has been found to be relatively safe and non-toxic.
The primary limitation of using N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide in laboratory experiments is the lack of detailed information regarding its mechanism of action. Furthermore, the compound has not yet been approved for use in humans, and further studies are needed to determine its safety and efficacy in clinical trials.

将来の方向性

For research include: further studies to elucidate the mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide; pre-clinical and clinical studies to evaluate the safety and efficacy of the compound in the treatment of various diseases and disorders; and studies to develop novel formulations of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide for improved pharmacokinetics and bioavailability. In addition, further studies are needed to evaluate the potential synergistic effects of combining N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide with other drugs and/or natural compounds. Finally, further research is needed to explore the potential of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide as a drug for the treatment of cancer, metabolic diseases, and neurological disorders.

合成法

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide is synthesized using a three-step process. The first step involves the reaction of ethanesulfonyl chloride and 1,2,3,4-tetrahydroquinoline in the presence of triethylamine, which yields N-ethanesulfonyl-1,2,3,4-tetrahydroquinoline. The second step involves the reaction of N-ethanesulfonyl-1,2,3,4-tetrahydroquinoline and 3-fluorobenzonitrile in the presence of a base, which yields N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide. Finally, the third step involves the reaction of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide and a reducing agent, which yields N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide.

特性

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-2-25(23,24)21-10-4-6-13-12-16(8-9-17(13)21)20-18(22)14-5-3-7-15(19)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFRIVBBJBVDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。